molecular formula C9H10N2O4 B1423208 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate CAS No. 1296274-68-4

3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate

Cat. No.: B1423208
CAS No.: 1296274-68-4
M. Wt: 210.19 g/mol
InChI Key: PRLJUINDAJWRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate is an organic compound that belongs to the class of heteroaromatic compounds. These compounds contain an aromatic ring where a carbon atom is linked to a heteroatom. This particular compound is known for its unique structure, which includes a furan ring and a pyrazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate typically involves the reaction of 5-methyl-2-furancarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole derivative. The final step involves the hydration of the carboxylic acid group to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate involves its interaction with various molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methyl-2-furanyl)butanal: Another heteroaromatic compound with a furan ring.

    5-Hydroxy-2(5H)-furanone: A compound with similar reactivity and applications.

Uniqueness

3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate is unique due to its combination of a furan ring and a pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3.H2O/c1-5-2-3-8(14-5)6-4-7(9(12)13)11-10-6;/h2-4H,1H3,(H,10,11)(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLJUINDAJWRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate
Reactant of Route 2
Reactant of Route 2
3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate
Reactant of Route 3
3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate
Reactant of Route 5
3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate
Reactant of Route 6
Reactant of Route 6
3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.